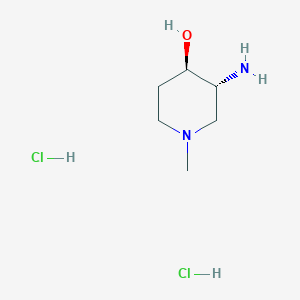

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

(3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOFWUGRTTWMOR-BNTLRKBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a corresponding nitro compound followed by cyclization . The reaction conditions often involve the use of reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of chemistry, trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its unique structural properties facilitate the development of diverse chemical libraries, which are essential for drug discovery and development processes.

Table 1: Chemical Reactions Involving this compound

Biology

In biological research, this compound is utilized to explore its interactions with biological targets. It acts as a model compound for studying the effects of piperidine derivatives on various biological systems, including enzyme activity and receptor binding.

Case Study: Interaction with Choline Transporters

A study investigated the compound's role as an inhibitor of presynaptic choline transporters, demonstrating its potential in modulating neurotransmitter release and synaptic plasticity .

Medicine

The therapeutic potential of this compound has garnered attention in medicinal chemistry. Research has focused on its effects on neurotransmitter systems, particularly in relation to neurological disorders such as depression and anxiety.

Table 2: Therapeutic Applications

Mechanism of Action

The mechanism of action of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways . This modulation can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Methylpiperidine: Similar to piperidine but with a methyl group attached, lacking the amino and hydroxyl groups.

Aminopiperidine: Contains an amino group but lacks the hydroxyl group present in this compound.

Uniqueness: The presence of both amino and hydroxyl groups in this compound makes it unique compared to other piperidine derivatives. These functional groups enhance its reactivity and potential for forming hydrogen bonds, which can be crucial in biological interactions and pharmaceutical applications .

Biological Activity

Trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound has the molecular formula CHClNO and a molecular weight of approximately 203.11 g/mol. It appears as a white crystalline solid and is highly soluble in water, which enhances its bioavailability in pharmacological contexts. The compound's structure features a piperidine ring with an amino group and a hydroxyl group, contributing to its unique reactivity and interaction profiles with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Its structural similarity to other piperidine derivatives allows it to modulate neurotransmission effectively. Preliminary studies suggest that it may exhibit effects on:

- Dopaminergic receptors : Potential modulation of dopamine pathways, which could influence mood and behavior.

- Serotonergic receptors : Possible effects on serotonin levels, implicating roles in anxiety and depression treatments.

- AMPK activation : Indirect activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism .

Biological Activity Data

Research has indicated that this compound may possess various pharmacological properties. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study investigated the compound's role as an AMPK activator in breast cancer cells. Results indicated that it inhibited cell growth through metabolic modulation, suggesting utility in cancer therapy .

- Neuropharmacology : Research focused on the compound's interaction with serotonergic pathways revealed promising results for treating anxiety disorders. The modulation of serotonin levels could provide a new avenue for antidepressant development.

- Antimalarial Properties : In preclinical trials, this compound showed efficacy against Plasmodium falciparum in mouse models, indicating potential as a novel antimalarial agent .

Q & A

Q. What are the recommended synthetic routes for trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride, and how can its structural integrity be verified?

Methodological Answer: Synthesis typically involves reductive amination of a ketone precursor followed by hydrochlorination. For example, analogous piperidine derivatives are synthesized via reactions with hydrochloric acid to form dihydrochloride salts . Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : To verify stereochemistry (e.g., trans-configuration) and amine proton environments.

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 292.2 g/mol for similar dihydrochloride compounds) .

- Elemental Analysis : To validate the stoichiometry of chlorine atoms (2:1 ratio for dihydrochloride salts) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical methods are optimal for assessing purity and stability?

Methodological Answer:

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to quantify impurities.

- Karl Fischer Titration : Measure water content, as hygroscopicity can affect stability .

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles (e.g., mp ~190–192°C for similar hydrochlorides) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C, 37°C, and 50°C.

- Sample aliquots at intervals (0, 24, 48, 72 hrs) for HPLC analysis to track degradation.

- Key Parameters :

Q. How can contradictory toxicological data (e.g., acute vs. chronic toxicity) be resolved in preclinical studies?

Methodological Answer:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT assays on HEK293 cells) to establish LD50 values.

- Metabolite Profiling : Use LC-MS to identify toxic intermediates formed under physiological conditions .

- Species-Specific Models : Compare rodent and zebrafish models to assess interspecies variability .

Q. What strategies optimize the compound’s use in receptor-ligand interaction studies?

Methodological Answer:

- Binding Assays : Use radiolabeled analogs (e.g., ³H-labeled) for saturation binding experiments with GPCRs.

- Molecular Dynamics (MD) Simulations : Model interactions with piperidine-binding pockets (e.g., serotonin receptors) .

- Competitive Inhibition : Co-administer with known antagonists (e.g., ketanserin) to validate specificity .

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

- Catalytic Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amine hydrochlorides .

- Byproduct Analysis : Employ GC-MS to identify and eliminate side products (e.g., N-methylpiperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.